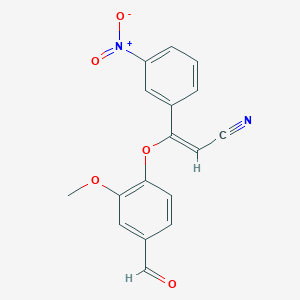

3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

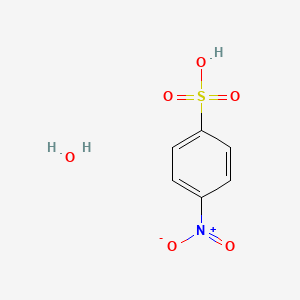

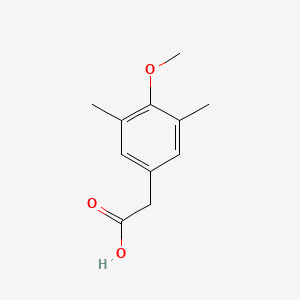

“3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic compound. It contains several functional groups and rings, including a 4-methylthiazole ring, an azetidine ring, and an oxazolidine-2,4-dione ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually confirmed based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of such compounds is typically established using various spectroscopic techniques. For instance, the 1H-NMR spectrum can reveal the presence of various functional groups and their environment in the molecule .Chemical Reactions Analysis

The chemical reactions involving these types of compounds often involve cyclization processes under certain conditions . The products of these reactions are typically confirmed by IR, 1H, and 13C NMR, and mass spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are typically determined using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Generation of Nonstabilized Azomethine Ylides: Heating α-amino acids with carbonyl compounds generates nonstabilized azomethine ylides, which are captured by dipolarophiles to produce compounds including oxazolidines. This process involves the intermediate formation of 5-oxazolidinones, highlighting a method for synthesizing related structures (Tsuge et al., 1987).

- Oxazolidinone Fungicides: Oxazolidinones like famoxadone represent a new class of agricultural fungicides showing control over various plant pathogens. Their synthesis and structural optimization are critical for enhancing agricultural productivity (Sternberg et al., 2001).

- Phosphorus-mediated Synthesis: A novel approach using phosphorus-mediated reactions and atmospheric carbon dioxide for synthesizing oxazolidine-2,4-diones showcases innovative methods for creating these compounds under mild conditions (Zhang et al., 2015).

Biological Applications

- Antibacterial Agents: Research into oxazolidinone antibacterials focuses on improving safety profiles and expanding the antibacterial spectrum. Modifications to oxazolidinone structures aim to reduce side effects such as monoamine oxidase A inhibition while maintaining antibacterial efficacy (Reck et al., 2005).

- Hypoglycemic Agents: Benzyloxazolidine-2,4-diones have been explored for their potential to lower blood glucose levels, indicating their utility in diabetes management. The incorporation of benzofuran enhances their in vivo potency, underscoring the therapeutic relevance of oxazolidine derivatives (Dow et al., 1991).

Mécanisme D'action

While the specific mechanism of action for this compound is not provided in the search results, compounds with similar structures often exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Propriétés

IUPAC Name |

3-[[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-7-10(20-6-13-7)11(17)14-2-8(3-14)4-15-9(16)5-19-12(15)18/h6,8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCQYWKOHIDJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CC(C2)CN3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B2820925.png)

![Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2820926.png)

![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2820929.png)